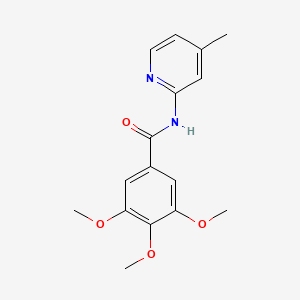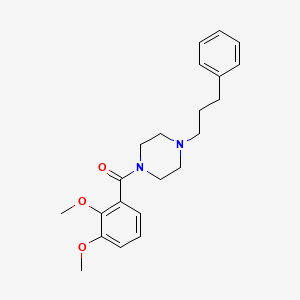![molecular formula C15H13FN4O2 B5510480 8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5510480.png)
8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step chemical reactions, starting from simple precursors to achieve the desired structural complexity and functionalization. For instance, Gracheva et al. (1982) described the synthesis of quinoline derivatives by condensation, followed by hydrogenolysis and reaction with propargyl bromide, highlighting the methodological diversity in synthesizing quinoline compounds (Gracheva, Kovel'man, & Tochilkin, 1982). Similarly, Kethireddy et al. (2017) demonstrated the synthesis of quinoxaline and 1,3,4-oxadiazole derivatives, emphasizing the importance of quinoxalines and oxadiazoles in medicinal chemistry (Kethireddy, Kotakommula, Eppakayala, & Mariganti, 2017).
Molecular Structure Analysis
The molecular structure of quinoline derivatives plays a critical role in their biological activity. Vaksler et al. (2023) proposed the synthesis of a quinoline derivative with potential antimicrobial and antiviral drug applications, where the molecular and crystal structures were defined and described, showcasing the significance of structural analysis in drug design (Vaksler, Hryhoriv, Ivanov, Kovalenko, Georgiyants, & Langer, 2023).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, contributing to their broad spectrum of biological activities. Faldu et al. (2014) synthesized quinoline derivatives and screened them for antimicrobial activity, illustrating the chemical diversity and potential therapeutic applications of these compounds (Faldu, Talpara, Bhuva, Vachharajani, & Shah, 2014).
科学的研究の応用
Antimycobacterial Evaluation
A study by Dinakaran et al. (2008) involved the synthesis and evaluation of novel derivatives for antimycobacterial activity. The synthesized compounds were tested against various strains of Mycobacterium tuberculosis, demonstrating significant in vitro and in vivo activity. The most active compound exhibited substantial bacterial load reduction in lung and spleen tissues, highlighting the potential of such derivatives in treating mycobacterial infections (Dinakaran, Senthilkumar, Yogeeswari, China, Nagaraja, & Sriram, 2008).
Fluorescent Derivative Synthesis
Gracheva et al. (1982) described the synthesis of quinoline derivatives with fluorogenic groups. This research focuses on the development of compounds that could be used in biochemistry and medicine for studying biological systems, highlighting the versatility of quinoline derivatives in scientific research (Gracheva, Kovel'man, & Tochilkin, 1982).
Antibacterial Activity of Quinolone Derivatives
Inoue et al. (1994) synthesized a novel series of tetracyclic quinolone antibacterials incorporating thiazolopyrazine. These compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting the potential of quinoline derivatives in developing new antibacterial agents (Inoue, Kondo, Taguchi, Jinbo, Sakamoto, & Tsukamoto, 1994).
Synthesis and Characterization of Novel Derivatives
Adimule et al. (2014) conducted a study on the synthesis of novel 8-hydroxy quinolone substituted 1,3,4-oxadiazole compounds, exploring their antibacterial and anticancer properties. This work exemplifies the ongoing efforts to develop new compounds with potential therapeutic applications, demonstrating the significance of quinoline derivatives in medicinal chemistry (Adimule, Medapa, Jagadeesha, Kulkarni, Kumar, & Rao, 2014).
GABAA/Benzodiazepine Receptor Activity
Tenbrink et al. (1994) explored a new series of compounds, including imidazo[1,5-a]quinoxaline amides and carbamates, for their high affinity binding to the GABAA/benzodiazepine receptor. This study provides insight into the role of quinoline derivatives in neurological research, potentially contributing to the development of new therapeutic agents for neurological disorders (Tenbrink, Im, Sethy, Tang, & Carter, 1994).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2/c1-9-18-19-13(22-9)8-20(2)15(21)12-7-6-10-4-3-5-11(16)14(10)17-12/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIWWLCENOSJSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN(C)C(=O)C2=NC3=C(C=CC=C3F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-quinolinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5510398.png)
![1-(2-methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5510407.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510411.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydro-2-naphthalenecarboxamide hydrochloride](/img/structure/B5510418.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510423.png)
![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5510427.png)
![N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5510434.png)
![4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5510440.png)
![N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510442.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5510449.png)



![N-[(3S*,4R*)-1-(5,6-dimethyl-4-pyrimidinyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5510492.png)